![molecular formula C12H16ClN3OS2 B5727988 2-[(5-chloro-2-thienyl)carbonyl]-N-cyclohexylhydrazinecarbothioamide](/img/structure/B5727988.png)
2-[(5-chloro-2-thienyl)carbonyl]-N-cyclohexylhydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-chloro-2-thienyl)carbonyl]-N-cyclohexylhydrazinecarbothioamide, also known as CCT007093, is a small molecule inhibitor that has been widely used in scientific research studies. It was first synthesized in 2009 by scientists at the University of Dundee, UK. CCT007093 has shown promising results in various preclinical studies as an anticancer agent, making it a potential candidate for further development.
Mechanism of Action
2-[(5-chloro-2-thienyl)carbonyl]-N-cyclohexylhydrazinecarbothioamide exerts its anticancer activity by inhibiting the activity of CK2, a protein kinase that is overexpressed in many types of cancer. CK2 plays a key role in various cellular processes such as cell proliferation, differentiation, and apoptosis. Inhibition of CK2 activity by 2-[(5-chloro-2-thienyl)carbonyl]-N-cyclohexylhydrazinecarbothioamide leads to the induction of apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
2-[(5-chloro-2-thienyl)carbonyl]-N-cyclohexylhydrazinecarbothioamide has been shown to inhibit the activity of CK2, which plays a key role in various cellular processes such as cell proliferation, differentiation, and apoptosis. Inhibition of CK2 activity by 2-[(5-chloro-2-thienyl)carbonyl]-N-cyclohexylhydrazinecarbothioamide leads to the induction of apoptosis in cancer cells. 2-[(5-chloro-2-thienyl)carbonyl]-N-cyclohexylhydrazinecarbothioamide has been found to be selective for CK2, with no significant inhibition of other protein kinases. It has also been shown to have minimal toxicity in normal cells.
Advantages and Limitations for Lab Experiments
2-[(5-chloro-2-thienyl)carbonyl]-N-cyclohexylhydrazinecarbothioamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been found to be selective for CK2, with no significant inhibition of other protein kinases. It has also been shown to have minimal toxicity in normal cells. However, 2-[(5-chloro-2-thienyl)carbonyl]-N-cyclohexylhydrazinecarbothioamide has some limitations. It has poor solubility in water, which can limit its use in some experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret some experimental results.
Future Directions
There are several future directions for the use of 2-[(5-chloro-2-thienyl)carbonyl]-N-cyclohexylhydrazinecarbothioamide in scientific research. One potential direction is the development of more potent and selective inhibitors of CK2. Another direction is the investigation of the use of 2-[(5-chloro-2-thienyl)carbonyl]-N-cyclohexylhydrazinecarbothioamide in combination with other anticancer agents to enhance its efficacy. Additionally, the use of 2-[(5-chloro-2-thienyl)carbonyl]-N-cyclohexylhydrazinecarbothioamide in animal models of cancer could provide valuable information on its potential as a cancer therapy. Finally, the investigation of the mechanism of action of 2-[(5-chloro-2-thienyl)carbonyl]-N-cyclohexylhydrazinecarbothioamide could provide insights into the role of CK2 in cancer and other cellular processes.
Synthesis Methods
The synthesis of 2-[(5-chloro-2-thienyl)carbonyl]-N-cyclohexylhydrazinecarbothioamide involves the reaction of 5-chloro-2-thiophene carboxylic acid with cyclohexylamine to form 5-chloro-2-thiophene carboxamide. This intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with hydrazine hydrate to form the hydrazide. Finally, the reaction with carbon disulfide leads to the formation of the target compound, 2-[(5-chloro-2-thienyl)carbonyl]-N-cyclohexylhydrazinecarbothioamide.
Scientific Research Applications
2-[(5-chloro-2-thienyl)carbonyl]-N-cyclohexylhydrazinecarbothioamide has been widely used in scientific research studies as an anticancer agent. It has been shown to inhibit the proliferation of cancer cells in vitro and in vivo. 2-[(5-chloro-2-thienyl)carbonyl]-N-cyclohexylhydrazinecarbothioamide has been found to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. Inhibition of CK2 activity by 2-[(5-chloro-2-thienyl)carbonyl]-N-cyclohexylhydrazinecarbothioamide leads to the induction of apoptosis in cancer cells, making it a promising candidate for cancer therapy.
properties
IUPAC Name |
1-[(5-chlorothiophene-2-carbonyl)amino]-3-cyclohexylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3OS2/c13-10-7-6-9(19-10)11(17)15-16-12(18)14-8-4-2-1-3-5-8/h6-8H,1-5H2,(H,15,17)(H2,14,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEZHYGLTVMWDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)NNC(=O)C2=CC=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-chloro-2-thienyl)carbonyl]-N-cyclohexylhydrazinecarbothioamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.